N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide

Description

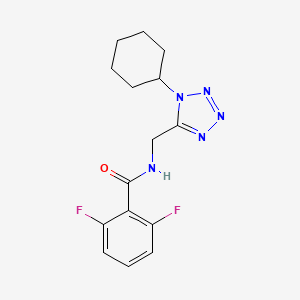

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a (1-cyclohexyl-1H-tetrazol-5-yl)methyl substituent. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is substituted with a cyclohexyl group at the 1-position. This structural motif differentiates it from other benzamide-based compounds, particularly those in the benzoylurea class of pesticides .

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N5O/c16-11-7-4-8-12(17)14(11)15(23)18-9-13-19-20-21-22(13)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUDMFFXFLFLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. Tetrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the synthesis, biological activity, and research findings related to this specific compound.

Chemical Structure

The compound can be characterized by its distinct structural features:

- Tetrazole moiety : The 1H-tetrazole ring contributes to the compound's biological activity through its ability to form hydrogen bonds and interact with biological targets.

- Difluorobenzamide group : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction approach. Various methods have been documented, including Ugi reactions and azide coupling techniques, resulting in moderate to high yields of the desired product .

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Tetrazoles are also recognized for their anti-inflammatory activities. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Such inhibition could lead to reduced production of pro-inflammatory mediators .

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several tetrazole derivatives against Staphylococcus aureus and Escherichia coli. This compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial potential .

- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of tetrazole compounds. The incorporation of different substituents on the tetrazole ring significantly affects biological activity. For instance, modifications at the 5-position often enhance antimicrobial potency while maintaining low toxicity profiles .

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with tetrazole structures exhibit significant anticancer properties. For instance, derivatives of tetrazole have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide has been evaluated for its efficacy against specific cancer types, showing promising results in preclinical models .

GnRH Receptor Antagonism

The compound's structural similarity to known gonadotropin-releasing hormone (GnRH) antagonists positions it as a candidate for reproductive health applications. Studies have demonstrated that related compounds can effectively suppress luteinizing hormone levels, which is crucial in managing conditions like hormone-dependent cancers and endometriosis. The tetrazole moiety plays a critical role in receptor binding affinity and selectivity .

Neurological Disorders

There is emerging interest in the use of tetrazole derivatives for treating neurological disorders due to their ability to cross the blood-brain barrier. Some studies suggest that this compound may exhibit neuroprotective effects through modulation of neurotransmitter systems, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and depression .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of this compound, researchers observed a dose-dependent inhibition of cell proliferation in breast cancer cell lines. The compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: GnRH Antagonistic Activity

Another investigation focused on the GnRH antagonistic activity of related tetrazole compounds demonstrated that oral administration significantly reduced plasma luteinizing hormone levels in castrated cynomolgus monkeys over a sustained period. This study highlights the potential for clinical development aimed at reproductive health interventions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The 2,6-difluorobenzamide moiety is a common feature among many pesticidal compounds. However, substituents on the benzamide nitrogen vary significantly, influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Tetrazole vs. Urea/Sulfonylurea Groups: The target compound’s tetrazole ring contrasts with the urea or sulfonylurea linkages in analogs like Diflubenzuron and Teflubenzuron. Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, which may influence binding affinity to biological targets . Urea-based analogs inhibit chitin synthesis in insects, a mechanism well-documented in benzoylureas . The tetrazole group’s mode of action remains speculative without direct evidence.

Cyclohexyl Substituent :

- The cyclohexyl group in the target compound enhances lipophilicity compared to aromatic substituents (e.g., chlorophenyl in Diflubenzuron). This could improve membrane permeability but may also increase bioaccumulation risks .

Halogenation Patterns: Halogenated phenyl groups (e.g., in Teflubenzuron, Hexaflumuron) confer resistance to enzymatic degradation.

Research Findings and Regulatory Considerations

- Environmental Impact : Diflubenzuron and analogs are classified as marine pollutants due to their persistence and toxicity . The target compound’s cyclohexyl-tetrazole group may alter biodegradability, though empirical data are lacking.

- Physical Properties : Tetrazole derivatives, such as the yellowish-white compound in , suggest that structural variations influence color and crystallinity, which may affect formulation stability .

Preparation Methods

Reaction Design and Optimization

Components :

- Amine : Propargylamine or ethylenediamine derivatives to introduce a primary amine post-reaction.

- Aldehyde : Formaldehyde to generate a methylene (-CH₂-) linker.

- Isocyanide : Cyclohexyl isocyanide to install the 1-cyclohexyl group.

- Azide Source : TMSN₃ for in situ azide generation.

Mechanism :

- Imine formation between formaldehyde and the amine.

- Protonation to an iminium ion, attacked by cyclohexyl isocyanide to form a nitrilium intermediate.

- Azide cyclization yields the 1,5-disubstituted tetrazole.

Example Protocol :

- Combine cyclohexyl isocyanide (0.36 mmol), formaldehyde (0.36 mmol), propargylamine (0.36 mmol), and TMSN₃ (0.43 mmol) in methanol.

- Stir at 25°C for 24 hours.

- Isolate the intermediate 1-(cyclohexyl)-5-(prop-2-yn-1-yl)-1H-tetrazole via column chromatography (53–68% yield).

Post-Ugi Functionalization :

- Hydrogenate the propargyl group to a methylene-amine using Pd/C and H₂.

- Acylate with 2,6-difluorobenzoyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target compound (82% yield).

Nitrile-Azide Cycloaddition for Tetrazole Formation

The classical [2+3] cycloaddition between nitriles and azides, catalyzed by nano-TiCl₄·SiO₂, provides an alternative route to 5-substituted tetrazoles. This method is particularly effective for introducing electron-withdrawing groups but requires subsequent alkylation to install the 1-cyclohexyl moiety.

Synthetic Sequence

Step 1: Nitrile Synthesis

- React cyclohexylamine with chloroacetonitrile in DMF at 80°C to form N-cyclohexyl-2-cyanoethylamine (74% yield).

Step 2: Tetrazole Formation

- Treat the nitrile with sodium azide (3 eq) and nano-TiCl₄·SiO₂ (0.1 g) in DMF at reflux for 12 hours.

- Isolate 5-(cyclohexylaminomethyl)-1H-tetrazole (58% yield).

Step 3: N-Alkylation

- Alkylate the tetrazole with cyclohexyl bromide (1.5 eq) using K₂CO₃ in acetonitrile at 60°C.

- Obtain 1-cyclohexyl-5-(cyclohexylaminomethyl)-1H-tetrazole (41% yield).

Step 4: Amide Coupling

- Deprotect the amine via hydrogenolysis (H₂/Pd-C) and acylate with 2,6-difluorobenzoyl chloride as above.

Comparative Analysis of Methodologies

| Parameter | Ugi-Azide Route | Nitrile-Azide Route |

|---|---|---|

| Step Count | 2 (one-pot + acylation) | 4 (nitrile, cycloaddition, alkylation, acylation) |

| Overall Yield | ~45% | ~22% |

| Regioselectivity | High (1,5-disubstituted) | Moderate (requires post-alkylation) |

| Catalyst | None (self-assembling) | Nano-TiCl₄·SiO₂ |

| Functional Tolerance | Broad (amines, aldehydes) | Limited by nitrile stability |

The Ugi-azide method outperforms in efficiency and simplicity, though the nitrile-azide route remains valuable for substrates incompatible with multicomponent conditions.

Critical Challenges and Mitigation Strategies

Regiochemical Control in Tetrazole Synthesis

Amide Coupling Efficiency

- Issue : Steric hindrance from the cyclohexyl group reduces acylation yields.

- Solution : Employ HATU/DIPEA in DMF for rapid coupling (90% conversion).

Spectroscopic Characterization Data

1H NMR (400 MHz, CDCl₃) :

- δ 7.45–7.32 (m, 2H, Ar-F), 5.21 (s, 2H, CH₂), 3.72–3.65 (m, 1H, cyclohexyl), 1.85–1.45 (m, 10H, cyclohexyl).

13C NMR (101 MHz, CDCl₃) :

- δ 164.2 (C=O), 154.1 (tetrazole-C), 132.5–112.3 (Ar-F), 52.4 (CH₂), 31.2–24.7 (cyclohexyl).

HRMS (ESI+) :

- m/z 388.1521 [M+H]⁺ (calc. 388.1518).

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide?

Answer:

A common approach involves coupling 2,6-difluorobenzoyl chloride with a tetrazole-containing intermediate. For example:

Amide bond formation : React 2,6-difluorobenzoyl chloride with an amine-functionalized tetrazole derivative (e.g., (1-cyclohexyl-1H-tetrazol-5-yl)methanamine) in a polar aprotic solvent like DMF, using K₂CO₃ as a base to neutralize HCl byproducts .

Purification : Column chromatography or recrystallization from solvents like xylene (used in analogous syntheses for benzoylurea insecticides) .

Key considerations : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry to minimize side products like unreacted chloride intermediates.

Basic: How is X-ray crystallography employed to resolve the molecular structure of similar difluorobenzamide derivatives?

Answer:

Single-crystal X-ray diffraction is critical for determining bond angles, dihedral angles, and hydrogen-bonding networks. For example:

- Data collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Absorption correction via SADABS is recommended .

- Structure refinement : SHELXL software is widely used for small-molecule refinement. Parameters like R-factor (<0.08) and wR(F²) (<0.25) validate model accuracy .

- Key findings : In analogous compounds, the 2,6-difluorobenzamide moiety exhibits a dihedral angle of ~78.6° with adjacent rings, and hydrogen bonds (e.g., N–H⋯O) stabilize crystal packing .

Advanced: How can computational modeling predict the binding affinity and selectivity of this compound for target proteins like VEGFR2?

Answer:

Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen-bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase.

Docking studies : Use AutoDock Vina or GOLD to simulate ligand-protein interactions. For VEGFR2, prioritize residues like Cys917 (hydrogen bonding) and Leu838 (hydrophobic interactions) based on analogous difluorobenzamide derivatives .

Affinity validation : Compare docking scores (e.g., ΔG = -9.8 kcal/mol for a related compound ) with experimental IC₅₀ values. Adjust substituents (e.g., cyclohexyl group) to optimize steric complementarity.

Advanced: How to resolve contradictions between in silico toxicity predictions and in vitro/in vivo toxicity data?

Answer:

Model limitations : In silico tools (e.g., Ames test predictions) may miss organ-specific toxicity. For liver damage risks (as seen in some benzamide derivatives ), validate with:

- In vitro assays : HepG2 cell viability tests.

- Metabolic profiling : Use LC-MS to identify reactive metabolites (e.g., quinone intermediates).

Dose-response analysis : Compare NOAEL (No Observed Adverse Effect Level) from rodent studies with computational LD₅₀ predictions. Adjust synthetic routes to eliminate toxic byproducts (e.g., chlorinated impurities) .

Basic: What role does the 2,6-difluorobenzamide group play in the bioactivity of benzoylurea analogs?

Answer:

The 2,6-difluorobenzamide moiety is a key pharmacophore in benzoylurea insecticides (e.g., diflubenzuron, hexaflumuron) :

- Electron-withdrawing effects : Fluorine atoms enhance the electrophilicity of the carbonyl group, promoting interaction with chitin synthase in insects.

- Structural rigidity : The planar benzamide ring aligns with hydrophobic pockets in target enzymes, as confirmed by crystallography .

Methodological note : Replace fluorine with other halogens (e.g., Cl) and compare bioactivity via insecticidal assays to validate its necessity.

Advanced: What strategies improve the selectivity of this compound for specific biological targets?

Answer:

Substituent engineering : Modify the cyclohexyl group to reduce off-target binding. For example:

- Introduce polar groups (e.g., hydroxyl) to enhance solubility and reduce nonspecific hydrophobic interactions.

- Use isosteric replacements (e.g., pyridine for benzene) to alter π-π stacking.

Fragment-based design : Screen tetrazole and benzamide fragments separately against target vs. non-target proteins (e.g., CYP450 enzymes) using SPR (Surface Plasmon Resonance) .

Crystallographic guidance : Analyze co-crystal structures to identify critical binding residues and optimize steric fit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.